Finasteride, a well-known 5α-reductase inhibitor, has been extensively studied for its therapeutic applications, particularly in the treatment of benign prostatic hyperplasia (BPH) and male pattern hair loss (androgenetic alopecia, AGA). The drug's efficacy stems from its ability to inhibit the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen involved in the pathophysiology of these conditions. Research has also delved into the drug's mechanism of action, its effects on various isozymes of 5α-reductase, and its impact on other physiological processes, such as oxidative stress and acetylcholinesterase activity in the brain123456.
Finasteride's primary application is in the treatment of BPH, where it reduces the local production of DHT, a growth-promoting androgen. Long-term treatment with finasteride has been shown to significantly inhibit type II 5α-reductase enzymatic activity in the human prostate, with a lesser effect on the type I isozyme. This selectivity suggests that finasteride primarily targets the type II isozyme in vivo, which is upregulated in response to the drug5.
Another significant application of finasteride is in the treatment of AGA in men. By inhibiting 5α-reductase, finasteride prevents the formation of DHT, which is implicated in hair loss. Clinical studies have demonstrated that finasteride treatment leads to improvements in hair growth and density, with a favorable safety profile and minimal adverse events such as reduced libido, decreased ejaculate volume, and gynecomastia6.
Finasteride has also been investigated for its effects on brain oxidative stress and acetylcholinesterase activity in acute thioacetamide-induced hepatic encephalopathy in rats. The drug exhibits regionally selective effects, with the potential to improve the course of hepatic encephalopathy by modulating oxidative stress and enzyme activity in various brain regions3.
The drug's impact on prostatic bleeding has been attributed to its effect on vascular endothelial growth factor (VEGF) expression and microvessel density. Treatment with finasteride has been associated with decreased VEGF expression and microvessel density in prostatic suburethral tissue, providing a possible mechanism for the reduction of prostatic urethral bleeding observed in treated patients8.
Finasteride is derived from the steroid structure of androgens, specifically designed to inhibit 5α-reductase. The carboxaldehyde derivative, while not as widely studied or utilized as the parent compound, may have implications in synthetic organic chemistry and pharmacology due to its potential role in metabolic pathways or as an intermediate in further chemical syntheses.
The synthesis of Finasteride Carboxaldehyde can be approached through various methods, often involving complex organic reactions. One notable synthetic route for finasteride involves multiple steps starting from 3-oxo-4-androstene-17 beta-carboxylic acid methyl ester. The synthesis typically includes:
Finasteride Carboxaldehyde is structurally characterized by its steroid backbone with specific functional groups that influence its activity. The molecular formula for finasteride is , indicating a complex structure with multiple rings typical of steroid compounds. The presence of a carboxaldehyde group (–CHO) introduces reactivity that can be exploited in further chemical transformations.
Finasteride Carboxaldehyde can undergo various chemical reactions typical of aldehydes and steroids:
These reactions are essential for both synthetic applications and understanding the metabolic pathways that involve finasteride derivatives .
The primary mechanism of action for finasteride involves its role as a selective inhibitor of 5α-reductase types II and III, which are responsible for converting testosterone into dihydrotestosterone. By inhibiting this enzyme, finasteride effectively lowers DHT levels in tissues such as the prostate gland and hair follicles.
This mechanism underlies the therapeutic effects observed with finasteride use .
Finasteride Carboxaldehyde exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and stability studies .
Finasteride Carboxaldehyde has potential applications in several scientific fields:
The versatility of this compound underscores its importance in both therapeutic contexts and research environments .
Finasteride Carboxaldehyde is systematically named as (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-N-(2-methyl-1-oxopropan-2-yl)-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide [1] [5] [10]. This nomenclature precisely defines its steroidal backbone, functional groups, and stereochemistry. Its molecular formula is C₂₃H₃₄N₂O₃, with a molecular weight of 386.53 g/mol [1] [8] [9]. The formula reflects the replacement of the tert-butyl group in finasteride with an aldehyde-containing side chain (‑C(C)(C=O)). Key identifiers include:
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 154387-61-8 |
Molecular Formula | C₂₃H₃₄N₂O₃ |
Exact Mass | 386.2569 Da [8] |
SMILES | CC(C)(C=O)NC(=O)[C@H]1CC[C@H]2[C@@H]3CC[C@H]4NC(=O)C=C[C@]4(C)[C@H]3CC[C@]12C [1] [5] |
InChIKey | GWKLHNVFRBYLTN-WSBQPABSSA-N [1] [10] |
The canonical SMILES and InChIKey encode the compound’s connectivity and stereochemical features, enabling precise database searches and computational modeling.
Finasteride Carboxaldehyde possesses seven chiral centers (positions 1S, 3aS, 3bS, 5aR, 9aR, 9bS, 11aS) within its tetracyclic indenoquinoline scaffold [5] [8] [10]. The absolute configuration is identical to finasteride in the steroid core, critical for target binding. The stereodescriptors in its IUPAC name and the "@" symbols in its SMILES denote specific spatial arrangements:
The aldehyde group (‑CHO) at the tert-butyl-equivalent position introduces a reactive electrophilic site absent in finasteride. No diastereomers of this specific configuration are reported, but epimerization at any chiral center could theoretically yield inactive isomers. Computational models confirm the defined chair/boat conformations of its fused rings, stabilizing the overall structure [5] [8].
Solubility: Limited experimental data exist, but its structure suggests low water solubility due to hydrophobic steroidal rings and non-ionic groups. It is soluble in organic solvents (e.g., DMSO, acetone, chloroform) [8] [10].
Stability: The aldehyde group is susceptible to oxidation and nucleophilic attack. Storage at ‑20°C under inert conditions is recommended to prevent degradation [8] [10]. Solid-state stability studies indicate sensitivity to humidity and heat, necessitating controlled environments.
Crystallography: While no single-crystal X-ray data for Finasteride Carboxaldehyde is available in the search results, its parent compound finasteride forms isostructural solvates with acetone, methyl ethyl ketone, and toluene. These solvates adopt channel structures upon crystallization. Desolvation under vacuum at 85°C converts them to metastable anhydrous Form II [2]. This behavior suggests similar crystallographic versatility for structurally analogous derivatives.
Table 2: Physicochemical and Handling Properties
Property | Characteristics |
---|---|
Solubility | Low in water; soluble in polar organics (DMSO, acetone, alcohols) [8] [10] |
Thermal Stability | Decomposition upon heating; store at ‑20°C [8] [10] |
Solid Forms | Potential for isostructural solvates (inferred from finasteride) [2] |
Reactivity | Aldehyde group prone to oxidation and Schiff base formation |
Structurally, Finasteride Carboxaldehyde diverges from finasteride (C₂₃H₃₆N₂O₂, MW 372.55 g/mol) by the oxidation of the terminal methyl group in the tert-butyl moiety to an aldehyde [1] [5] [7]. This modification alters key properties:
The core pharmacophore—the 4-azasteroid ring with a conjugated ketone (1,2-dehydro-3-oxo-4-aza) critical for 5α-reductase inhibition—remains intact in both compounds [6] [7]. However, the aldehyde’s introduction likely alters binding kinetics due to steric and electronic effects.
Table 3: Structural Comparison with Finasteride
Feature | Finasteride Carboxaldehyde | Finasteride |
---|---|---|
Side Chain | ‑NHC(O)C(C)(C=O) (aldehyde) | ‑NHC(O)C(CH₃)₃ (tert-butyl) [7] |
Molecular Formula | C₂₃H₃₄N₂O₃ | C₂₃H₃₆N₂O₂ [7] |
Molecular Weight | 386.53 g/mol | 372.55 g/mol |
Key Reactivity | Aldehyde oxidation/imine formation | Stable amide [7] |
Pharmacophore | Intact 4-aza-3-keto-Δ¹-steroid core | Identical core [6] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7